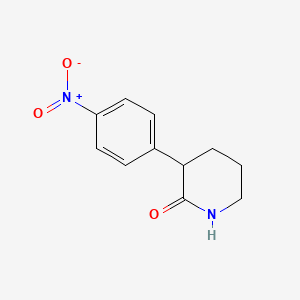

3-(4-Nitrophenyl)-2-piperidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Nitrophenyl)-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone ring substituted with a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1H-pyridin-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(4-Nitrophenyl)-1H-pyridin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Nitrophenyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 3-(4-Aminophenyl)-1H-pyridin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridinone ring.

Aplicaciones Científicas De Investigación

3-(4-Nitrophenyl)-1H-pyridin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Nitrophenyl)-1H-pyridin-2-one and its derivatives largely depends on the specific biological target or chemical reaction it is involved in. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can play a crucial role in binding to the active site of enzymes or receptors, while the pyridinone ring can contribute to the overall stability and specificity of the interaction.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Nitrophenyl)-1H-indole-2-one: Similar structure but with an indole ring instead of a pyridinone ring.

3-(4-Nitrophenyl)-1H-pyrazin-2-one: Similar structure but with a pyrazinone ring instead of a pyridinone ring.

3-(4-Nitrophenyl)-1H-pyrrol-2-one: Similar structure but with a pyrrolone ring instead of a pyridinone ring.

Uniqueness

3-(4-Nitrophenyl)-1H-pyridin-2-one is unique due to its specific combination of a nitrophenyl group and a pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrophenyl group enhances its reactivity and potential for modification, while the pyridinone ring provides a stable and versatile scaffold for further functionalization.

Actividad Biológica

3-(4-Nitrophenyl)-2-piperidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidones, characterized by a piperidine ring with a carbonyl group and a nitrophenyl substituent. The presence of the nitro group enhances the compound's reactivity and biological activity, making it a valuable scaffold in drug development.

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, studies on similar piperidone derivatives have shown cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. In vitro assays indicated that these compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization, leading to the activation of caspase-3/7 .

Table 1: Cytotoxicity of Piperidone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2608 | Breast Cancer | 5.0 | Induces apoptosis via ROS |

| 2610 | Colon Cancer | 4.5 | Mitochondrial dysfunction |

| This compound | Pancreatic Cancer | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that this compound exhibits activity against various bacterial strains and fungi. The nitrophenyl group enhances its ability to penetrate microbial membranes, leading to increased efficacy against pathogens .

Table 2: Antimicrobial Efficacy of Piperidone Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

3. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The nitrophenyl group can facilitate binding to enzyme active sites, inhibiting their activity.

- Receptor Modulation : It may modulate receptors involved in cancer proliferation and inflammation.

- Induction of Apoptosis : The compound triggers apoptotic pathways through ROS generation and mitochondrial disruption.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of piperidone derivatives on acute lymphoblastic leukemia cells, revealing significant cytotoxicity and apoptosis induction through proteasome inhibition mechanisms .

- Antimicrobial Efficacy Assessment : Another study tested various derivatives against clinical isolates of bacteria, demonstrating that modifications in the piperidine structure significantly influenced antimicrobial potency .

Propiedades

Fórmula molecular |

C11H12N2O3 |

|---|---|

Peso molecular |

220.22 g/mol |

Nombre IUPAC |

3-(4-nitrophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14) |

Clave InChI |

CZOOPIVYGAULML-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.